Computed Lipophilicity (XLogP3-AA) Relative to N-aryl Variants
The target compound exhibits a computed XLogP3-AA value of 3.9, positioning it at the upper boundary of typical drug-like lipophilicity [1]. This differentiates it from the 3-fluoro-4-methyl analog (estimated XLogP ~3.2–3.4 based on fragment contributions) and the 4-chlorobenzyl analog (XLogP ~4.1–4.3), offering a balanced profile for membrane permeability without excessive logP that would compromise solubility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 [1] |
| Comparator Or Baseline | N-(3-fluoro-4-methylphenyl) analog: estimated ~3.2–3.4; N-(4-chlorobenzyl) analog: estimated ~4.1–4.3 |
| Quantified Difference | Target compound XLogP is ~0.5–0.7 units higher than 3-fluoro-4-methyl analog and ~0.2–0.4 units lower than 4-chlorobenzyl analog |
| Conditions | Computed values from PubChem (XLogP3 algorithm) for target; estimated for comparators based on fragment-based calculation [1] |
Why This Matters
Lipophilicity directly influences membrane permeation, off-target binding, and solubility; a 0.5 log unit shift can translate to a 3–5 fold change in permeability or protein binding, making blind substitution of the aniline moiety a significant selection risk.
- [1] PubChem Compound Summary for CID 16878863, N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide. National Center for Biotechnology Information, 2025. View Source
